molecular formula C10H21NO2 B138594 N-(1-hexoxyethyl)acetamide CAS No. 133492-58-7

N-(1-hexoxyethyl)acetamide

Cat. No.: B138594
CAS No.: 133492-58-7
M. Wt: 187.28 g/mol
InChI Key: XAGVPCNJMRXHPW-UHFFFAOYSA-N
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Description

N-(1-Hexoxyethyl)acetamide is an acetamide derivative characterized by a hexoxyethyl group (-OCH2CH2C4H9) attached to the nitrogen atom of the acetamide backbone. Its structure combines an ether-linked hexyl chain with the polar acetamide moiety, suggesting a balance between lipophilicity and solubility. Acetamides are widely studied for their pharmacological and material science applications, with substituents dictating their physicochemical and biological properties .

Properties

CAS No.

133492-58-7

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-(1-hexoxyethyl)acetamide

InChI

InChI=1S/C10H21NO2/c1-4-5-6-7-8-13-10(3)11-9(2)12/h10H,4-8H2,1-3H3,(H,11,12)

InChI Key

XAGVPCNJMRXHPW-UHFFFAOYSA-N

SMILES

CCCCCCOC(C)NC(=O)C

Canonical SMILES

CCCCCCOC(C)NC(=O)C

Synonyms

Acetamide, N-[1-(hexyloxy)ethyl]-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The hexoxyethyl group distinguishes N-(1-hexoxyethyl)acetamide from other acetamides. Key comparisons include:

  • Aryl-Substituted Acetamides: N-(3-Chlorophenyl)acetamide (): Contains a chlorophenyl group, enhancing rigidity and electron-withdrawing effects. This substituent favors π-π stacking in crystal structures and modulates enzyme inhibition (e.g., MAO-B) . N-(4-Methoxyphenyl)acetamide (): The methoxy group improves solubility via hydrogen bonding and shows anticancer activity (IC50 values in µM range) . Hexoxyethyl vs.
  • Alkyl/Heteroatom-Substituted Acetamides: N-Hexyl-2-[2-(hexylamino)-2-oxoethoxy]acetamide (): Features a branched alkyl-ether chain, demonstrating how ether linkages improve solubility while maintaining hydrophobic interactions. Such compounds are explored in surfactants and drug delivery . N-(2-Hydroxyethyl)acetamide (): The hydroxyethyl group enhances hydrophilicity, making it a common moisturizer in cosmetics. The hexoxyethyl analog’s longer chain may reduce water solubility but increase skin penetration .
  • Heterocyclic Acetamides: Pyridazinone-linked Acetamides (): These act as FPR2 agonists, with bromophenyl groups enabling specific receptor binding. The hexoxyethyl group’s ether oxygen may mimic heterocyclic hydrogen-bonding motifs but lacks aromaticity . Benzothiazole-sulfonamide Acetamides (): Exhibit antimicrobial activity via sulfonamide pharmacophores. The hexoxyethyl chain’s lack of sulfonamide groups may limit antibacterial efficacy but could synergize with other moieties .

Physicochemical Properties

  • Solubility : The hexoxyethyl chain likely reduces water solubility compared to hydroxyethyl () or methoxyphenyl () derivatives but improves lipid solubility.
  • Melting Point : Flexible ether chains typically lower melting points relative to rigid aryl-substituted acetamides (e.g., 3-chlorophenyl derivatives in ).
  • Synthetic Accessibility: Introducing the hexoxyethyl group may require etherification of ethanolamine followed by acetylation, similar to routes in and .

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